2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid
Description
2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a 1,3-dithiane ring attached at the 2-position of the aromatic ring. The dithiane moiety introduces unique steric and electronic properties, making the compound a versatile intermediate in organic synthesis. Its nitro group at the 5-position enhances electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction reactions.
Properties
Molecular Formula |
C11H11NO4S2 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H11NO4S2/c13-10(14)9-6-7(12(15)16)2-3-8(9)11-17-4-1-5-18-11/h2-3,6,11H,1,4-5H2,(H,13,14) |
InChI Key |
MYCPSWHNFMRHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key derivatives of 5-nitrobenzoic acid with distinct substituents, highlighting structural, synthetic, and functional differences:
Functional Group Influence on Reactivity and Bioactivity
- Dithiane vs. Thioether Groups : The 1,3-dithian-2-yl group in this compound acts as a latent aldehyde, enabling reductive cleavage to generate reactive intermediates . In contrast, the carboxymethylthio group in 2-[(carboxymethyl)thio]-5-nitrobenzoic acid enhances water solubility and facilitates thiol-disulfide exchange reactions .
- Azo vs. Heterocyclic Substituents: Azo-linked compounds (e.g., Compound B) exhibit strong π-π stacking interactions with bacterial enzyme active sites, contributing to their antibacterial efficacy . Piperidinyl or morpholino groups (e.g., Compounds 9–11) improve solubility and bioavailability by introducing basic nitrogen centers .
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